molecular formula C4H4N2O2 B13402431 2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide

2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide

Cat. No.: B13402431
M. Wt: 116.11 g/mol
InChI Key: SXTKIFFXFIDYJF-RHQRLBAQSA-N
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Description

2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide is a deuterated derivative of pyrazine, characterized by the replacement of hydrogen atoms with deuterium.

Preparation Methods

The synthesis of 2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide typically involves the deuteration of pyrazine derivatives. One common method includes the use of deuterated reagents in a controlled environment to ensure the selective replacement of hydrogen atoms with deuterium. Industrial production methods may involve large-scale deuteration processes using specialized equipment to achieve high yields and purity .

Chemical Reactions Analysis

2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide undergoes various chemical reactions, including:

Scientific Research Applications

2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. The deuterium atoms enhance the stability of the compound, making it less prone to metabolic degradation and increasing its efficacy in biological systems .

Comparison with Similar Compounds

Compared to other pyrazine derivatives, 2,3,5,6-Tetradeuterio-4-oxidopyrazin-1-ium 1-oxide is unique due to its deuterium content, which imparts distinct chemical and physical properties. Similar compounds include:

These comparisons highlight the unique aspects of this compound, particularly its stability and utility in various scientific research fields.

Properties

Molecular Formula

C4H4N2O2

Molecular Weight

116.11 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-oxidopyrazin-1-ium 1-oxide

InChI

InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D

InChI Key

SXTKIFFXFIDYJF-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C([N+](=O)C(=C(N1[O-])[2H])[2H])[2H]

Canonical SMILES

C1=C[N+](=O)C=CN1[O-]

Origin of Product

United States

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